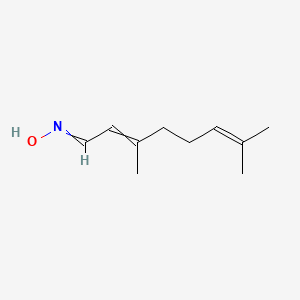

Citral oxime

Description

Structure

3D Structure

Properties

CAS No. |

13372-77-5 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |

InChI Key |

LXFKDMGMYAHNAQ-WAKDDQPJSA-N |

SMILES |

CC(=CCCC(=CC=NO)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=N\O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=NO)C)C |

Appearance |

Solid powder |

Other CAS No. |

13372-77-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Citral oxime; AI3-12094; AI3 12094; AI312094 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Citral Oxime from Natural Products

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of citral oxime, a valuable chemical intermediate, utilizing citral derived from natural plant sources. It details the extraction of citral, its conversion to this compound through various methodologies, and the subsequent applications of the product, particularly in the fields of fragrance and drug development. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.

Part 1: Sourcing Citral from Natural Products

Citral is a monoterpene aldehyde renowned for its strong lemon aroma.[1][2] It exists as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B).[3] The most abundant and commercially viable natural sources for citral are the essential oils of specific plants.

Key natural sources for citral extraction include:

-

Lemongrass (Cymbopogon citratus) : The most significant commercial source, with essential oil containing 70-85% citral.[1][4]

-

Eucalyptus citriodora : The essential oil is a valuable source of citral.[5][6]

-

Lippia multiflora : Another plant whose essential oil is rich in citral.[5][6]

-

Lemon, Lime, and Orange : The peels of these citrus fruits contain citral, which contributes significantly to their characteristic aroma, although in smaller quantities compared to lemongrass.[1][3]

The primary method for extracting citral-rich essential oils from these plant materials on a laboratory or industrial scale is steam distillation.[4][7]

Table 1: Citral Content in Essential Oils from Various Natural Sources

| Natural Source | Plant Family | Typical Citral Content (%) | References |

| Lemongrass (Cymbopogon citratus) | Poaceae | 70 - 85% | [4][5][6] |

| Eucalyptus citriodora | Myrtaceae | High | [5][6] |

| Lippia multiflora | Verbenaceae | High | [5][6] |

| Lemon Peel (Citrus limon) | Rutaceae | Lower; major component is limonene | [1] |

Experimental Protocol: Extraction of Citral by Steam Distillation

This protocol describes a general method for extracting citral-rich essential oil from plant material, such as lemongrass.

Materials and Equipment:

-

Fresh or dried plant material (e.g., lemongrass leaves)

-

Steam distillation apparatus (still, condenser, receiving flask/essencier)[7]

-

Heating mantle or steam generator

-

Deionized water

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glassware for storage

Procedure:

-

Preparation of Plant Material : Chop or shred the plant material to increase the surface area, making the oils more accessible to the steam.[7]

-

Apparatus Setup : Assemble the steam distillation apparatus. Place the prepared plant material into the still on a grid above the water level.[4]

-

Distillation : Heat the water to generate steam, which then passes through the plant material, volatilizing the essential oils.

-

Condensation : The steam and oil vapor mixture is directed through a water-cooled condenser, where it condenses back into a liquid.[7]

-

Separation : The distillate, a mixture of essential oil and hydrosol (aqueous component), is collected in a receiving flask or essencier. The essential oil, being less dense than water, will form a layer on top.

-

Isolation : Use a separatory funnel to separate the oil layer from the aqueous hydrosol layer.[7][8]

-

Drying : Dry the isolated essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage : Store the purified essential oil in a sealed, dark glass vial, preferably at a low temperature, to prevent degradation.

Visualization: Citral Extraction Workflow

Caption: Workflow for the extraction of citral-rich essential oil.

Part 2: Synthesis of this compound

This compound is synthesized via an oximation reaction, which involves the condensation of the aldehyde group in citral with hydroxylamine.[9][10] The reaction typically uses hydroxylamine hydrochloride, with a base to neutralize the HCl released.

Table 2: Comparison of this compound Synthesis Methodologies

| Parameter | Conventional Method | Reference |

| Reagents | Citral, Hydroxylamine Hydrochloride, Sodium Bicarbonate | [9] |

| Solvent | Water | [9] |

| Temperature | 50 - 60 °C | [9] |

| Reaction Time | 2 - 5 hours | [9] |

| Purity | 95 - 99% (from essential oil extracts) | [5][6] |

| Yield | Quantitative conversion reported | [5][6] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis method.[9]

Materials and Equipment:

-

Citral (or citral-rich essential oil)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reactant Preparation :

-

Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in 5 mL of deionized water in a round-bottom flask.

-

In a separate beaker, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in 10 mL of deionized water.

-

-

Reaction :

-

Begin stirring the citral-hydroxylamine solution and heat to 55°C.

-

Slowly add the sodium bicarbonate solution dropwise to the reaction mixture.

-

Maintain the temperature at 55°C and continue stirring for 2-5 hours. Monitor the reaction's completion using TLC. The formation of a solid precipitate may be observed.

-

-

Work-up and Extraction :

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous layer with diethyl ether (e.g., 3 x 20 mL).

-

Combine the organic extracts in a separatory funnel.

-

-

Purification :

-

Wash the combined organic phase with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

-

-

Further Purification (Optional) : If necessary, the crude product can be further purified by silica gel column chromatography to obtain the target compound with high purity.[9]

Visualization: this compound Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Part 3: Applications in Drug Development and Fragrance Industry

This compound is not merely an endpoint but a versatile chemical intermediate. Its stability compared to the parent aldehyde makes it a valuable precursor for other compounds.

-

Fragrance Industry : this compound is a key intermediate in the synthesis of geranyl nitrile, an oxidation-stable fragrance compound with a lemon-like scent.[10] This conversion is typically achieved through dehydration, often using acetic anhydride.

-

Agrochemical and Pharmaceutical Research : Derivatives of this compound, such as this compound esters, have demonstrated biological activity. For instance, citral phenylbutyrate oxime esters have been synthesized and shown to have a significant inhibitory effect on the growth of Aspergillus flavus and the biosynthesis of aflatoxin, a potent mycotoxin.[9] This suggests potential applications in developing new antifungal agents or food preservatives.

Visualization: Application Pathway of this compound

Caption: Logical pathway from natural source to final applications.

References

- 1. CITRAL - Molecule of the Month July 2021 - HTML-only version [chm.bris.ac.uk]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Citral Oxime Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a key component of several essential oils, is an acyclic monoterpene aldehyde existing as a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer).[1][2][3] The reaction of citral with hydroxylamine hydrochloride results in the formation of citral oxime, a compound with significant applications in the fragrance industry and as a precursor for other chemical syntheses.[4] Critically, the oximation of citral, which itself is a mixture of isomers, leads to a mixture of four diastereomeric oximes.[1][4][5] This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to these isomers, tailored for a scientific audience.

Chemical Structure and Stereoisomerism

The reaction between citral and hydroxylamine introduces a new stereocenter at the C=N double bond of the oxime, which can exist in either an E (anti) or Z (syn) configuration. Combined with the pre-existing E/Z isomerism of the C2=C3 double bond in the parent citral molecule, this results in four possible stereoisomers of this compound.[1][5]

The four diastereomers are:

-

(1E,2E)-3,7-dimethylocta-2,6-dienal oxime

-

(1Z,2E)-3,7-dimethylocta-2,6-dienal oxime

-

(1E,2Z)-3,7-dimethylocta-2,6-dienal oxime

-

(1Z,2Z)-3,7-dimethylocta-2,6-dienal oxime

Under typical oximation conditions, the configuration of the C2=C3 double bond from the starting citral isomer (geranial or neral) is retained.[1][6] However, prolonged standing of the purified oximes in solution (e.g., CDCl3 or DMSO-d6) can lead to isomerization of the C=N bond, eventually reaching an equilibrium ratio of the syn and anti isomers.[1][5]

Physicochemical and Spectroscopic Properties

Spectroscopic Data Summary

| Property | Description | Source |

| Molecular Formula | C₁₀H₁₇NO | [4][7][8] |

| Molecular Weight | 167.25 g/mol | [4][7][8] |

| ¹H NMR | The oxime proton (CH=NOH) typically appears in the range of δ 8.2–8.5 ppm. Signals for the conjugated diene system are observed between δ 5.1–5.4 ppm. Detailed 1D and 2D NMR data have been used for the full assignment of each of the four separated stereoisomers. | [1][7] |

| IR Spectroscopy | The presence of the N-O stretch is confirmed by a band in the region of 950–970 cm⁻¹. The C=N stretch appears around 1645-1635 cm⁻¹, and the C=C stretch is observed at approximately 1670-1665 cm⁻¹. | [1][7] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 167.131 Da. Electron Ionization (EI) mass spectrometry shows a characteristic fragmentation pattern that can be used for structural verification. | [7] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported, ranging from traditional solution-phase reactions to more modern solvent-free approaches.

Aqueous-Phase Synthesis

This method involves the reaction of citral with hydroxylamine hydrochloride in an aqueous medium with a base to control the pH.

Methodology:

-

Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in water (e.g., 5 mL).[9]

-

Separately, dissolve sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in water (e.g., 10 mL).[9]

-

Slowly add the sodium bicarbonate solution dropwise to the citral-hydroxylamine hydrochloride mixture.[9]

-

Stir the reaction mixture at a controlled temperature, typically between 50-60°C, for 2-5 hours.[6][9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ether).[9]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[9]

-

The resulting mixture of oxime isomers can be separated by silica gel column chromatography to obtain the pure diastereomers.[1]

Alcohol-Based Solution-Phase Synthesis

A common method utilizing an alcoholic solvent to facilitate the reaction.

Methodology:

-

Combine citral (e.g., 0.21 mol), hydroxylamine hydrochloride (e.g., 0.27 mol), and a base such as sodium bicarbonate (e.g., 0.28 mol) in 96% ethanol (e.g., 75 mL).[6]

-

Reflux the mixture for approximately 1 hour.[6]

-

After the reaction is complete, the product can be isolated through standard work-up procedures, which may include removal of the solvent, extraction, and purification by chromatography.

Solvent-Free Mechanochemical Synthesis

A green chemistry approach that minimizes or eliminates the use of solvents.

Methodology:

-

Grind citral with hydroxylamine hydrochloride and a solid base like sodium hydroxide (NaOH) in a mortar and pestle at room temperature.[1][6]

-

Monitor the reaction progress by TLC.[6]

-

After grinding is complete, the product mixture is typically worked up by pouring it into water, followed by filtration and/or extraction to isolate the crude product.[6]

-

Purification of the individual isomers is then carried out using column chromatography.[1]

Logical and Experimental Workflows

The following diagrams illustrate the key processes in the study of this compound isomers.

Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.

Caption: Isomerization equilibrium between syn and anti forms of citral oximes.

Biological Activity and Applications

While citral itself exhibits a broad range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, detailed studies on the specific biological activities of the individual this compound isomers are less common.[10][11][12] However, derivatives of this compound have shown enhanced antimicrobial effects. For example, a citral phenylbutyrate oxime ester derivative demonstrated significantly higher inhibition of Aspergillus flavus compared to unmodified citral.[7] This suggests that the oxime functional group is a valuable point for chemical modification to develop new bioactive compounds. The primary industrial application of this compound is as an intermediate in the synthesis of geranyl nitrile, a more stable fragrance compound.[4]

Conclusion

The oximation of citral yields a complex mixture of four diastereomeric oximes. The successful separation and characterization of these isomers have been achieved, providing a solid foundation for further research. The detailed experimental protocols for their synthesis offer flexibility in terms of reaction conditions, including environmentally benign solvent-free methods. While the primary application of this compound remains in the fragrance industry, the potential for its derivatives in antimicrobial applications presents a promising avenue for future drug development research. This guide provides the foundational chemical knowledge necessary for scientists to explore these possibilities.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistwizards.com [chemistwizards.com]

- 3. Citral: Structure, Properties, Uses & Occurrence Explained [vedantu.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13372-77-5 | Benchchem [benchchem.com]

- 7. This compound (13372-77-5) for sale [vulcanchem.com]

- 8. This compound | C10H17NO | CID 5459185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]

- 10. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological properties of citral and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of E/Z Isomers of Citral Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the E (Geranial oxime) and Z (Neral oxime) isomers of citral oxime. Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented in a comparative format for easy reference. Furthermore, this document outlines the experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.

Introduction

Citral, a key component of lemongrass oil, is a mixture of two geometric isomers, geranial (E-citral) and neral (Z-citral). The oximation of citral results in the formation of four possible stereoisomeric oximes: (E,E)-citral oxime, (E,Z)-citral oxime, (Z,E)-citral oxime, and (Z,Z)-citral oxime. The distinct spatial arrangement of the hydroxyl group relative to the C=N double bond in the E and Z isomers of the oxime functional group leads to different spectroscopic properties and potentially different biological activities. A thorough characterization of these isomers is therefore essential for their use in synthetic chemistry and drug discovery.

Experimental Protocols

Synthesis of Citral Oximes

A common method for the synthesis of citral oximes involves the reaction of citral with hydroxylamine hydrochloride.[1]

Materials:

-

Citral (a mixture of E and Z isomers)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Solvent (e.g., ethanol, water)

Procedure:

-

Hydroxylamine hydrochloride is dissolved in a suitable solvent.

-

A solution of sodium hydroxide is added to neutralize the hydrochloride and generate free hydroxylamine.

-

Citral is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with water to remove inorganic byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield a mixture of the E and Z this compound isomers.[1]

Isomer Separation

The separation of the E and Z isomers of this compound is typically achieved by column chromatography on silica gel.[1]

Procedure:

-

A silica gel column is prepared using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

The crude mixture of this compound isomers is loaded onto the column.

-

The isomers are eluted from the column with the chosen solvent system. The polarity of the isomers may differ slightly, allowing for their separation.

-

Fractions are collected and analyzed by TLC to identify the pure isomers.

-

Fractions containing the pure E and Z isomers are combined separately, and the solvent is evaporated to yield the isolated isomers.[1]

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for the E and Z isomers of this compound. The data is compiled from scholarly sources and provides a basis for the identification and characterization of these compounds.

¹H NMR Spectral Data (in CDCl₃)

| Proton | (E)-Citral Oxime (Geranial oxime) δ (ppm) | (Z)-Citral Oxime (Neral oxime) δ (ppm) |

| H-1 (CH=N) | 8.10 (d) | 7.40 (d) |

| H-2 (C=CH) | 5.85 (d) | 5.95 (d) |

| H-4 | ~2.20 (m) | ~2.20 (m) |

| H-5 | ~2.10 (m) | ~2.10 (m) |

| H-6 (=CH) | 5.09 (t) | 5.09 (t) |

| CH₃-8 | 1.68 (s) | 1.68 (s) |

| CH₃-9 | 1.60 (s) | 1.60 (s) |

| CH₃-10 | 2.15 (s) | 1.95 (s) |

| N-OH | Variable | Variable |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet). Precise values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data (in CDCl₃)

| Carbon | (E)-Citral Oxime (Geranial oxime) δ (ppm) | (Z)-Citral Oxime (Neral oxime) δ (ppm) |

| C-1 (CH=N) | ~150 | ~149 |

| C-2 (C=CH) | ~118 | ~119 |

| C-3 (C-CH₃) | ~142 | ~141 |

| C-4 | ~40 | ~32 |

| C-5 | ~26 | ~27 |

| C-6 (=CH) | ~123 | ~123 |

| C-7 (C(CH₃)₂) | ~132 | ~132 |

| C-8 | 25.7 | 25.7 |

| C-9 | 17.7 | 17.7 |

| C-10 | 17.6 | 24.5 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Assignments are based on typical values for similar structures and may require 2D NMR for definitive confirmation.

IR Spectral Data

| Functional Group | (E)-Citral Oxime (Geranial oxime) Wavenumber (cm⁻¹) | (Z)-Citral Oxime (Neral oxime) Wavenumber (cm⁻¹) |

| O-H stretch (oxime) | ~3300-3100 (broad) | ~3300-3100 (broad) |

| C-H stretch (alkene) | ~3020 | ~3020 |

| C-H stretch (alkane) | ~2970-2850 | ~2970-2850 |

| C=N stretch (oxime) | ~1650 | ~1650 |

| C=C stretch (alkene) | ~1610 | ~1610 |

| N-O stretch | ~940 | ~940 |

Note: IR data indicates the presence of key functional groups. The broadness of the O-H stretch is characteristic of hydrogen bonding.[1]

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the preparation and analysis of E/Z this compound isomers.

Caption: Experimental workflow for the synthesis, separation, and analysis of E/Z this compound isomers.

References

"Physical and chemical properties of Citral oxime"

An In-depth Technical Guide to the Physical and Chemical Properties of Citral Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information on this compound.

Core Physicochemical Properties

This compound, systematically named (NE)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine, is a derivative of citral.[1] It is an organic compound that exists as a mixture of stereoisomers due to the geometric isomerism of the parent citral (neral and geranial) and the oxime functional group.[1][2][3] The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | [1][4] |

| Molecular Weight | 167.25 g/mol | [1][4] |

| Exact Mass | 167.131014166 Da | [3][4] |

| Boiling Point | 270.3°C at 760 mmHg | [1] |

| Density | 0.86 g/cm³ | [1] |

| LogP (Partition Coefficient) | 3.14[1], 3.3[4] | [1][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Solubility | Soluble in DMSO and ethanol. | [1] |

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the structural elucidation and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a key technique for characterizing this compound. The oxime proton typically shows a distinct signal in the range of δ 8.2–8.5 ppm.[1] Signals corresponding to the conjugated diene system are observed between δ 5.1–5.4 ppm.[1] Detailed 1D and 2D-NMR spectroscopy has been used to characterize the individual stereoisomers in different deuterated solvents.[5]

-

Infrared (IR) Spectroscopy : The presence of the N-O stretch in the IR spectrum, typically found in the range of 950–970 cm⁻¹, confirms the oxime functional group.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) data confirms the molecular formula of this compound, C₁₀H₁₇NO, with an exact mass of approximately 167.131 Da.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the reaction mixture and separate the E/Z stereoisomers.[5][6] It has been noted that high temperatures in the GC injector can cause partial dehydration of the oxime to the corresponding nitrile.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oximation of citral, which is a condensation reaction with hydroxylamine hydrochloride in the presence of a base.[1][2]

Materials:

-

Citral (mixture of geranial and neral)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Ethanol (96%) or Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citral and hydroxylamine hydrochloride in a suitable solvent (e.g., 96% ethanol or water).[2] A typical molar ratio of citral to hydroxylamine hydrochloride is in the range of 1:1.3 to 1:1.5.[2][7]

-

Addition of Base: Slowly add a solution of a base, such as sodium bicarbonate, to the reaction mixture.[2][7] The molar ratio of the base to citral is typically similar to that of hydroxylamine hydrochloride.[2][7]

-

Reaction Conditions: The reaction mixture is stirred and heated. A common temperature range is 50-60°C for 2-5 hours.[2][7] Alternatively, the mixture can be refluxed for about 1 hour.[2]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the reaction is performed in an aqueous medium, the product is extracted with an organic solvent like diethyl ether.[2][7] The organic layers are combined.

-

Purification: The combined organic phase is washed with water and saturated sodium chloride solution.[7] It is then dried over anhydrous sodium sulfate.[7] After filtration, the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: Further purification can be achieved by silica gel column chromatography to obtain pure this compound as a yellow oily liquid.[2][7] All four stereoisomers can be isolated in a pure state using isocratic silica-gel column chromatography.[5]

Chemical Properties and Reactivity

-

Stereoisomerism: this compound exists as a mixture of four diastereomers due to the (E/Z) isomerism at the C2=C3 double bond inherited from citral and the (E/Z) isomerism of the C=N oxime bond.[3][5] These isomers can be separated by chromatographic techniques.[3][5] Prolonged standing of pure oxime isomers in solution can lead to isomerization of the C=N bond.[5]

-

Dehydration: this compound can be dehydrated to form geranyl nitrile, a compound valued in the fragrance industry for its stability.[2][3] Acetic anhydride is a commonly used dehydrating agent for this conversion.[2][3]

-

Esterification: The oxime group can undergo esterification with carboxylic acid anhydrides or chlorides to form this compound esters.[2][3] These derivatives also have applications in the fragrance industry.[3]

-

Reactivity: The conjugated diene system and the oxime group make this compound reactive towards both nucleophiles and electrophiles.[1] Density Functional Theory (DFT) calculations have indicated that the nitrogen atom of the oxime is the primary site for electrophilic attack.[1]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Formation of this compound stereoisomers from Citral isomers.

References

- 1. This compound (13372-77-5) for sale [vulcanchem.com]

- 2. This compound | 13372-77-5 | Benchchem [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C10H17NO | CID 5459185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]

"Mechanism of Citral oximation reaction"

An In-depth Technical Guide to the Mechanism of Citral Oximation

Abstract

The oximation of citral, a key acyclic monoterpenoid aldehyde, is a fundamental reaction in synthetic organic chemistry, pivotal for both analytical determination and as a gateway to synthesizing valuable fragrance compounds and pharmaceutical intermediates. This technical guide provides a comprehensive examination of the citral oximation reaction mechanism, supported by kinetic data, detailed experimental protocols, and mechanistic diagrams. It is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this transformation.

Introduction

Citral (C₁₀H₁₆O) is a naturally occurring mixture of two geometric isomers, Geranial (trans or E-isomer) and Neral (cis or Z-isomer). As an α,β-unsaturated aldehyde, its reactivity is of significant interest. The reaction of citral with hydroxylamine (NH₂OH) to form citral oxime is a classic condensation reaction that serves as a definitive test for the carbonyl group.[1][2] The resulting oxime is a stable derivative and a crucial intermediate for synthesizing other compounds, such as geranonitrile (lemonile), a valuable fragrance ingredient.[3] Understanding the underlying mechanism, kinetics, and stereochemical outcomes of this reaction is essential for optimizing synthetic routes and controlling product formation.

The Core Reaction: Nucleophilic Addition-Elimination

The oximation of an aldehyde is a two-stage process involving a nucleophilic addition followed by an elimination (dehydration) step. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the final oxime product, characterized by a C=N double bond.[4][5]

The overall reaction is as follows:

Citral + Hydroxylamine → this compound + Water

Detailed Reaction Mechanism

The reaction proceeds through several distinct steps, which are outlined below and illustrated in the accompanying diagram.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the partially positive carbonyl carbon of citral. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate (a carbinolamine).[5]

-

Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The negatively charged oxygen atom is protonated, often by abstracting a proton from the now positively charged nitrogen atom, to form a neutral carbinolamine intermediate.[4][5] This step is crucial as it converts the hydroxyl group into a better leaving group (water).

-

Dehydration: The lone pair on the nitrogen atom initiates the elimination of water. As the C=N double bond forms, the protonated hydroxyl group departs as a water molecule.[6]

-

Deprotonation: A base (such as water or another hydroxylamine molecule) removes a proton from the nitrogen atom to yield the final, neutral oxime product.[6]

Figure 1: A logical diagram of the steps in the citral oximation reaction.

Stereochemistry

Since citral exists as a mixture of E (Geranial) and Z (Neral) isomers at the C2-C3 double bond, and the resulting oxime has a C=N double bond, multiple stereoisomers of the product can be formed. The reaction produces a mixture of four diastereomeric oximes: (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z).[7] The configuration of the C2-C3 double bond does not change during the oximation. However, prolonged standing of the purified oximes in solution can lead to isomerization around the C=N bond, resulting in an equilibrium mixture of syn and anti isomers.[7]

Reaction Kinetics and Catalysis

The formation of oximes from aldehydes at neutral pH is typically a slow reaction.[8] The rate-limiting step is often the dehydration of the carbinolamine intermediate. The reaction rate can be significantly influenced by pH and the presence of catalysts.

Aniline Catalysis

Aniline and its derivatives are effective catalysts for oximation reactions. The catalytic cycle involves the formation of a protonated Schiff base (an iminium ion) from the aldehyde and aniline. This intermediate is more electrophilic and thus more reactive towards the nucleophilic attack by hydroxylamine than the original protonated carbonyl group. This transamination pathway greatly accelerates the overall reaction rate.[8][9]

Figure 2: Logical flow of the aniline-catalyzed oximation of citral.

Quantitative Kinetic Data

Kinetic studies highlight the difference in reactivity between various carbonyl compounds and the significant rate enhancement provided by catalysts. Citral, being a conjugated aldehyde, reacts more slowly than a saturated aldehyde like dodecanal.[8] Ketones react at a rate several orders of magnitude slower than aldehydes.[8]

| Carbonyl Compound | Catalyst | Catalyst Conc. (mM) | Observed Rate Constant (k_obs) (M⁻¹·s⁻¹) | Reference |

| Citral | Aniline | 50 | 48.6 | [8] |

| 2-Pentanone | Aniline | 100 | 0.082 | [8] |

| Dodecanal | Aniline | 100 | ~100 (estimated from graph) | [8] |

| Benzaldehyde | m-Phenylenediamine (mPDA) | 100 | 27.0 | [8] |

| Benzaldehyde | Aniline | 100 | 10.3 | [8] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two distinct protocols found in the literature.

Protocol 1: Aqueous Bicarbonate Method

This method utilizes a basic aqueous solution to facilitate the reaction.

-

Reagents: Citral, hydroxylamine hydrochloride (NH₂OH·HCl), sodium bicarbonate (NaHCO₃), water.

-

Methodology:

-

Dissolve citral and hydroxylamine hydrochloride in water. The molar ratio of citral to NH₂OH·HCl to NaHCO₃ should be approximately 1:1.4:1.4.[10]

-

Add an aqueous solution of sodium bicarbonate dropwise to the reaction mixture.

-

Stir the reaction mixture at a temperature of 50-60 °C for 2 to 5 hours.[10]

-

After the reaction is complete, perform a standard workup, which typically involves extraction with an organic solvent (e.g., ether) and washing with brine.

-

The crude product can be purified by silica gel column chromatography to obtain pure this compound.[10]

-

Protocol 2: Solvent-Free Mechanochemical Method

This approach is a green chemistry alternative that avoids the use of solvents.

-

Reagents: Citral, hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH).

-

Methodology:

-

Combine citral with NH₂OH·HCl and solid NaOH in a mortar or a ball mill.

-

Grind the mixture at room temperature. This mechanochemical activation initiates the reaction.[7]

-

The reaction is typically rapid and leads to a quantitative conversion of the aldehyde to the corresponding oxime mixture.[7]

-

The resulting diastereomeric oximes can be isolated and purified by isocratic silica-gel column chromatography.[7]

-

Figure 3: A generalized workflow for the synthesis and isolation of this compound.

Conclusion

The oximation of citral is a well-established nucleophilic addition-elimination reaction. The mechanism proceeds through a tetrahedral carbinolamine intermediate, with the rate-limiting step often being the acid or base-catalyzed dehydration to form the C=N bond. The reaction kinetics can be dramatically enhanced by nucleophilic catalysts like aniline, which operate via a more reactive Schiff base intermediate. The stereochemistry of the reaction is dictated by the isomeric composition of the starting citral, leading to a mixture of diastereomeric oximes. The availability of robust experimental protocols, including both traditional aqueous methods and modern solvent-free approaches, makes this compound a readily accessible and important intermediate for further synthetic applications.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]

Basic Characterization of Citral Oxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citral, a key component of several essential oils, is a well-documented bioactive molecule with a range of pharmacological activities. The derivatization of citral into its oxime and subsequent ester forms presents a promising avenue for the development of new therapeutic agents with potentially enhanced stability and biological efficacy. This technical guide provides a comprehensive overview of the basic characterization of citral oxime and its derivatives. It includes detailed experimental protocols for their synthesis, a summary of their physicochemical and spectroscopic properties, and an exploration of their biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of citral-based compounds for pharmaceutical and agrochemical applications.

Introduction

Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring acyclic monoterpene aldehyde found in the essential oils of various plants, including lemongrass, lemon myrtle, and verbena[1]. It exists as a mixture of two geometric isomers: geranial ((E)-isomer) and neral ((Z)-isomer)[1]. Citral is known for its potent antimicrobial, anti-inflammatory, and antioxidant properties[2][3]. However, its aldehyde functional group can be susceptible to oxidation, limiting its stability and potential applications.

The conversion of citral to its oxime derivative offers a strategy to overcome this limitation. The oxime functional group can enhance the biological activity and stability of the parent compound[1]. Furthermore, the hydroxyl group of the oxime provides a reactive site for the synthesis of a diverse range of ester derivatives, allowing for the fine-tuning of its physicochemical and pharmacological properties[4]. This guide details the fundamental aspects of the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through the condensation reaction of citral with hydroxylamine[1]. This reaction can be performed under various conditions, including in aqueous or alcoholic solutions, or via solvent-free mechanochemical methods[1][5]. The resulting product is a mixture of four diastereomeric oximes due to the E/Z isomerism of the parent citral and the syn/anti isomerism of the newly formed oxime C=N double bond[2][4]. These isomers, namely (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z)-3,7-dimethylocta-2,6-dienal oxime, can be separated by chromatographic techniques[2][4].

This compound can be further derivatized to form esters through reaction with carboxylic acid anhydrides or chlorides, often in the presence of a base such as pyridine or with the use of condensing agents like O-Benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 4-dimethylaminopyridine (DMAP)[1][6].

Experimental Protocols

Protocol 2.1.1: Aqueous-Phase Synthesis of this compound [1][6]

-

Dissolve citral (e.g., 500 mg, 3.28 mmol) and hydroxylamine hydrochloride (e.g., 290 mg, 4.17 mmol) in water (e.g., 5 mL).

-

Prepare a solution of sodium bicarbonate (e.g., 345 mg, 4.11 mmol) in water (e.g., 10 mL).

-

Slowly add the sodium bicarbonate solution dropwise to the citral and hydroxylamine hydrochloride mixture with stirring.

-

Heat the reaction mixture to 50-60°C and continue stirring for 2-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting yellow oily liquid by flash column chromatography on silica gel to obtain this compound.

Protocol 2.1.2: Synthesis of Citral Phenylbutyrate Oxime Ester [6]

-

Dissolve 4-phenylbutyric acid (e.g., 1.2 eq) with TBTU (e.g., 1.45 eq) and DMAP (e.g., 1.45 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (e.g., 1.0 eq) to the reaction mixture.

-

Continue stirring for 5-6 hours at room temperature.

-

Quench the reaction by adding water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the citral phenylbutyrate oxime ester.

Physicochemical and Spectroscopic Characterization

This compound is a yellow, oily liquid at room temperature[6]. Its derivatives, the this compound esters, can be colorless or slightly colored liquids or crystalline solids[2].

Physicochemical Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₀H₁₇NO | [4] |

| Molecular Weight | 167.25 g/mol | [4] |

| Exact Mass | 167.1310 Da | [4] |

| Elemental Analysis | C: 71.81%, H: 10.25%, N: 8.37%, O: 9.57% | [4] |

Spectroscopic Data

The characterization of this compound and its derivatives relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of multiple isomers complicates spectral analysis, and chromatographic separation is often necessary for the unambiguous assignment of signals to individual stereoisomers[2].

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound and its derivatives.

| Derivative Class | Functional Group | Absorption Range (cm⁻¹) | Reference |

| This compound Esters | C=O (ester) | 1770-1740 | [2] |

| C=N (oxime) | 1645-1635 | [2] | |

| C=C | 1670-1665 | [2] | |

| C-O (ester) | 1250-1180 | [2] | |

| Aromatic Esters | C-H (aromatic) | 3100-3000, 707-690 | [2] |

| C=C (aromatic) | 1600-1595, 1455-1450 | [2] | |

| Nitroaromatic Esters | NO₂ | 1535, 1350 | [2] |

3.2.3. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to analyze the reaction mixtures from the synthesis of this compound, allowing for the identification and separation of the E and Z stereoisomers[2][7]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized derivatives. It has been noted that high temperatures in the GC injector can cause partial dehydration of the oximes to the corresponding nitriles[2].

Biological Activity and Mechanism of Action

This compound derivatives have demonstrated promising biological activities, particularly as antifungal agents. The derivatization of citral to its oxime and ester forms has been shown to enhance its antimicrobial properties[1].

Antifungal Activity

This compound derivatives have shown significant potential in agricultural applications as fungicides. The citral phenylbutyrate oxime ester, for instance, exhibits potent activity against Aspergillus flavus, a fungus known for producing aflatoxins in crops[5][6].

| Compound | Target Fungus | EC₅₀ (mg/mL) | Inhibition Rate (%) | Reference |

| Citral Phenylbutyrate Oxime | Aspergillus flavus | 0.05 | 85 | [5] |

| This compound | Aspergillus flavus | 0.10 | 60 | [5] |

4.1.1. Mechanism of Antifungal Action

The proposed mechanism of action for the antifungal activity of citral and its derivatives involves the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane[5]. This is a well-established target for many commercial antifungal drugs. Specifically, citral has been shown to block the ergosterol biosynthesis pathway at the C-14 demethylation of lanosterol[5]. It is hypothesized that this compound derivatives, such as the phenylbutyrate ester, act by inhibiting fungal cytochrome P450 enzymes that are essential for ergosterol biosynthesis[5].

Anti-inflammatory Activity (Inferred from Citral)

While specific studies on the signaling pathways modulated by this compound derivatives are limited, the known mechanisms of the parent compound, citral, provide valuable insights. Citral has been shown to possess anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways[1][2].

4.2.1. NF-κB Signaling Pathway

Citral can inhibit the activation of the transcription factor NF-κB, a pivotal mediator of inflammatory responses[1][2]. It achieves this by suppressing the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes[1][2].

4.2.2. MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another target of citral's anti-inflammatory action. Citral has been shown to synergistically suppress inflammatory signaling through the inhibition of the MAPK pathway[1].

Visualizations

Synthesis and Derivatization Workflow

Caption: General workflow for the synthesis of this compound and its ester derivatives.

Proposed Antifungal Mechanism of Action

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Inferred Anti-inflammatory Signaling Pathways

Caption: Inferred modulation of inflammatory signaling pathways based on citral activity.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for development in the pharmaceutical and agrochemical sectors. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives. Their enhanced stability compared to the parent aldehyde, coupled with potent biological activities, particularly against fungal pathogens, makes them attractive candidates for further investigation. The proposed mechanism of action, involving the inhibition of ergosterol biosynthesis, aligns with proven antifungal strategies. Furthermore, the inferred anti-inflammatory properties via modulation of the NF-κB and MAPK signaling pathways suggest broader therapeutic applications. Future research should focus on the detailed spectroscopic characterization of individual stereoisomers, the expansion of structure-activity relationship studies to a wider range of derivatives, and in-depth investigations into their mechanisms of action in various biological systems. This guide provides a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. (Z)-3,7-dimethylocta-2,6-dienal(106-26-3) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. bmse001138 3,7-Dimethylocta-1,6-dien-3-ol at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Green Chemistry Approach to the Synthesis of Citral Oxime via Solvent-Free Mechanochemistry

Introduction

The synthesis of oximes is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, fragrances, and as intermediates for various functional groups.[1] Traditional methods for oxime synthesis often involve the use of hazardous solvents and require elevated temperatures, contributing to environmental concerns.[2] This application note details a solvent-free mechanochemical protocol for the synthesis of citral oxime, offering a more sustainable and efficient alternative. Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent.[3][4] This approach can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste. The described method is robust, facile, and aligns with the principles of green chemistry.[5]

Key Advantages of this Protocol:

-

Environmentally Friendly: Eliminates the need for organic solvents, reducing hazardous waste.[2]

-

Efficiency: The reaction proceeds rapidly at room temperature.[4]

-

High Yield: This method is expected to produce high yields of this compound.

-

Simplicity: The experimental setup and work-up procedure are straightforward.

Experimental Protocol

This protocol is based on generalized procedures for the mechanochemical synthesis of oximes.[2][5] Researchers should optimize the reaction conditions for their specific equipment and desired scale.

Materials:

-

Citral (C₁₀H₁₆O)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Silica gel for column chromatography (if necessary)

Equipment:

-

Ball mill (e.g., planetary or shaker mill)

-

Milling jars and balls (e.g., stainless steel, zirconia)

-

Mortar and pestle

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

Instrumentation for product characterization (e.g., NMR, IR, GC-MS)

Procedure:

-

Reactant Preparation: In a mortar and pestle, gently grind 1.0 equivalent of citral, 1.2 equivalents of hydroxylamine hydrochloride, and 1.2 equivalents of sodium hydroxide into a fine powder.

-

Mechanochemical Reaction: Transfer the powdered mixture to a milling jar containing milling balls. The ball-to-powder mass ratio should be approximately 10:1. Mill the mixture at room temperature for 30-60 minutes. The optimal milling frequency and time may vary depending on the specific ball mill used.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up:

-

After completion of the reaction, add deionized water to the milling jar and stir to dissolve the inorganic salts.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel.

-

Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the melting point.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

| Parameter | Value |

| Reactants | |

| Citral | 1.0 eq |

| Hydroxylamine Hydrochloride | 1.2 eq |

| Sodium Hydroxide | 1.2 eq |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Milling Time | 30 - 60 min |

| Expected Outcome | |

| Theoretical Yield | Calculated based on the limiting reactant |

| Expected Purity | >95% (after purification) |

Visualizations

Caption: Experimental workflow for the solvent-free mechanochemical synthesis of this compound.

Caption: Logical relationship of reactants to products in the mechanochemical synthesis.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Solvent-free mechanochemical grinding facilitates clean synthesis of N-substituted amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A versatile and green mechanochemical route for aldehyde–oxime conversions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application of Citral Oxime in the Fragrance Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral oxime, a derivative of the naturally occurring aldehyde citral, is a versatile ingredient in the fragrance industry, valued for its unique and persistent odor profile. Unlike its precursor, citral, which possesses a strong, fresh lemon scent, this compound offers a more complex character, often described as having green, citrus, and slightly floral nuances. Its increased stability compared to citral makes it a valuable component in a wide range of fragranced products, from fine perfumes to functional household goods. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound in fragrance formulations.

Physicochemical and Olfactory Properties of this compound

A comprehensive understanding of the physicochemical properties of a fragrance ingredient is crucial for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | [1] |

| Molecular Weight | 167.25 g/mol | [1] |

| Odor Description | Green, citrus, slightly floral | [2] |

| Odor Detection Threshold | 0.1 ppb (parts per billion) | [3] |

| Vapor Pressure | 0.000907 mmHg at 25°C | [4] |

| Recommended Use Level | 0.1% - 10% (up to 85% in specific applications like aerosols) | [2] |

Experimental Protocols

I. Synthesis of this compound

Objective: To synthesize this compound from citral and hydroxylamine hydrochloride. This protocol is based on a common method for oxime formation.

Materials:

-

Citral (mixture of geranial and neral isomers)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve citral and hydroxylamine hydrochloride in deionized water. The molar ratio of citral to hydroxylamine hydrochloride should be approximately 1:1.3 to 1:1.5.

-

Slowly add a solution of sodium bicarbonate in deionized water dropwise to the reaction mixture while stirring. The molar ratio of sodium bicarbonate to citral should also be in the range of 1.3:1 to 1.5:1.

-

Heat the reaction mixture to 50-60°C and continue stirring for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

II. Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and isomeric ratio of the synthesized this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A suitable capillary column for fragrance analysis (e.g., DB-5 or equivalent).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/minute.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

Analysis: Inject a diluted sample of the purified this compound into the GC-MS. The resulting chromatogram will show peaks corresponding to the different isomers of this compound. The mass spectrum of each peak can be used to confirm the identity of the compound. The peak areas can be used to determine the purity and the ratio of the E/Z isomers.

III. Stability Testing of this compound in a Fragrance Formulation

Objective: To evaluate the stability of this compound in a finished product (e.g., a lotion or soap base) under accelerated aging conditions.

Materials:

-

This compound

-

Unfragranced product base (e.g., lotion, soap)

-

Oven capable of maintaining a constant temperature (e.g., 40°C)

-

UV light chamber

-

Glass containers for samples

Procedure:

-

Prepare two samples of the product base: one with a specific concentration of this compound (e.g., 1%) and a control sample without any fragrance.

-

Divide each sample into three portions and store them under the following conditions:

-

Room temperature (as a reference).

-

Elevated temperature (e.g., 40°C in an oven).

-

Exposure to UV light.

-

-

Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in:

-

Odor: Note any changes in the scent profile, intensity, or the development of any off-odors.

-

Color: Observe any discoloration of the product.

-

pH and Viscosity: Measure these parameters to check for any physical changes in the product base.

-

-

Compare the results of the sample containing this compound with the control sample to determine the impact of the fragrance ingredient on the product's stability.

IV. Sensory Evaluation of this compound

Objective: To characterize the odor profile and performance of this compound using a trained sensory panel.

Panelist Selection and Training:

-

Select a panel of individuals with a good sense of smell and the ability to describe odors accurately.

-

Train the panelists on standard fragrance descriptors and evaluation techniques.

Evaluation Procedure:

-

Odor Profile on a Smelling Strip:

-

Dip a standard smelling strip into a 10% solution of this compound in a neutral solvent (e.g., dipropylene glycol).

-

Ask the panelists to evaluate the odor at different time intervals (top note: immediately after dipping; middle note: after 15-60 minutes; base note: after several hours) and record their descriptions.

-

-

Substantivity on Fabric:

-

Prepare a solution of a standard unfragranced laundry detergent containing a known concentration of this compound.

-

Wash a standardized fabric swatch (e.g., cotton) with this solution.

-

After drying, have the sensory panel evaluate the odor intensity of the fabric at different time points (e.g., immediately after drying, 24 hours, 48 hours, and 1 week) to assess its substantivity. A control swatch washed with the unfragranced detergent should be used for comparison.

-

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the activation of olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow for Fragrance Application

The following diagram illustrates a logical workflow for incorporating and evaluating this compound in a new fragrance formulation.

Caption: Workflow for this compound application in fragrance development.

Conclusion

This compound is a valuable synthetic fragrance ingredient that offers a unique and stable scent profile for a variety of applications. Its green, citrus, and floral character, combined with its good stability, makes it a versatile tool for perfumers. The provided protocols for synthesis, quality control, stability testing, and sensory evaluation offer a framework for researchers and developers to effectively utilize this compound in the creation of innovative and high-performing fragrances. Further research into the specific olfactory receptors that interact with this compound could provide deeper insights into its unique odor perception and open new avenues for fragrance design.

References

- 1. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]

- 2. US3637533A - Perfume-containing compositions containing certain oximes as olfactory agents - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Citral Oxime as an Intermediate in Nitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of citral oxime as a key intermediate in the synthesis of citral nitrile (also known as geranonitrile or citronellyl nitrile). This document outlines detailed experimental protocols for the conversion of this compound to its corresponding nitrile using various dehydrating agents, presents a comparative analysis of these methods, and discusses the applications of the resulting nitrile, particularly in the context of drug development.

Introduction

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, offering a valuable route to the cyano group, a versatile functional group in the synthesis of pharmaceuticals, agrochemicals, and materials. Citral, a readily available natural product, can be efficiently converted to this compound, which serves as a stable and convenient precursor to citral nitrile. The resulting nitrile is a valuable synthetic intermediate and finds applications in the fragrance industry and as a building block in medicinal chemistry. The nitrile moiety is present in numerous approved drugs and clinical candidates, where it can act as a key pharmacophore, contribute to improved pharmacokinetic properties, or serve as a reactive handle for covalent inhibitors.[1][2]

Reaction Pathway: From Citral to Citral Nitrile

The overall transformation involves a two-step process: the oximation of citral followed by the dehydration of the resulting this compound.

Caption: General reaction pathway for the synthesis of citral nitrile from citral.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent dehydration to citral nitrile using various reagents.

Protocol 1: Synthesis of this compound

This protocol describes the initial step of converting citral to this compound.

Materials:

-

Citral

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve citral (1.0 eq) in warm 95% ethanol.

-

In a separate beaker, prepare a warm solution of hydroxylamine hydrochloride (1.2 eq) in water.

-

Add the hydroxylamine hydrochloride solution to the citral solution and mix thoroughly.

-

Slowly add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, add crushed ice to the mixture to precipitate the this compound.

-

Filter the solid product, wash thoroughly with cold water, and air-dry to obtain this compound. A typical yield for this oximation reaction is in the range of 95-99%.[3]

Protocol 2: Dehydration of this compound to Citral Nitrile using Acetic Anhydride

This protocol is based on a well-established method for the dehydration of aldoximes.[4]

Materials:

-

This compound

-

Acetic anhydride

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring bar

-

Water

-

Beaker

Procedure:

-

Place this compound (1.0 eq) and acetic anhydride (2.0 eq) in a round-bottom flask equipped with a reflux condenser and a stirring bar.

-

Heat the mixture gently. An exothermic reaction may occur. Once the initial reaction subsides, heat the solution to a gentle boil and maintain for 20-30 minutes.

-

After cooling to room temperature, carefully pour the reaction mixture into cold water with stirring.

-

The citral nitrile will separate as an oily layer or a solid. If it solidifies, filter the crystals and wash with water. If it is an oil, separate the organic layer, wash with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3: Dehydration of this compound to Citral Nitrile using Thionyl Chloride and Pyridine

This method employs a common and effective dehydrating agent.[5][6]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of thionyl chloride (1.1 eq) in the same solvent to the cooled oxime solution via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, add pyridine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by carefully adding cold water.

-

Separate the organic layer, wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude citral nitrile.

-

Purify the product by vacuum distillation or column chromatography.

Protocol 4: Dehydration of this compound to Citral Nitrile using Phosphorus Pentachloride

Phosphorus pentachloride is a powerful dehydrating agent for this transformation.[5]

Materials:

-

This compound

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., chloroform or carbon tetrachloride)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare a solution of this compound (1.0 eq) in an anhydrous solvent.

-

Carefully add phosphorus pentachloride (1.1 eq) portion-wise to the solution. The reaction can be exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Separate the organic layer, wash with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the resulting citral nitrile by vacuum distillation.

Data Presentation: Comparison of Dehydration Methods

The choice of dehydrating agent can significantly impact the yield and reaction conditions. The following table summarizes typical yields for the synthesis of geranyl nitrile (a closely related compound to citral nitrile) from citral using various catalytic systems, providing a comparative perspective.[7]

| Dehydrating System/Catalyst | Solvent | Yield (%) |

| Fe(II) acetylacetonate | Isopropanol | 3.0 |

| Mn(III) acetylacetonate | Isopropanol | 2.7 |

| Ag acetylacetonate | Isopropanol | 1.7 |

| Cu(II) acetylacetonate | Isopropanol | 8.1 |

| Acetic Anhydride | Neat | ~70-80 (Typical for aldoximes)[4] |

| Thionyl Chloride/Pyridine | Dichloromethane | High (Generally >80)[8] |

| Phosphorus Pentachloride | Chloroform | High (Generally >80)[5] |

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of citral nitrile from this compound.

Caption: A typical experimental workflow for nitrile synthesis.

Applications in Drug Development

The nitrile functional group is a key component in a variety of pharmaceuticals.[1][2] Its inclusion in a drug molecule can influence polarity, metabolic stability, and binding interactions with biological targets. The synthesis of nitriles via the dehydration of aldoximes is a valuable tool for medicinal chemists in the development of new therapeutic agents.

While direct examples of the synthesis of marketed drugs via a this compound intermediate are not prominently documented, the general strategy of aldoxime dehydration is widely applicable. For instance, the synthesis of various bioactive heterocyclic nitriles often involves an aldoxime intermediate. The resulting nitrile can then be further elaborated into other functional groups such as amines, amides, or tetrazoles, which are common in drug scaffolds.

Examples of Nitrile-Containing Drugs:

-

Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. Both molecules contain a nitrile group that is crucial for their inhibitory activity.[1]

-

Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

-

Citalopram: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.

The synthesis of analogs of these drugs during the discovery and development phase often involves the introduction of the nitrile group at various stages, and the dehydration of an aldoxime is a reliable method to achieve this.

Signaling Pathway and Logical Relationship

The conversion of an aldoxime to a nitrile is a dehydration reaction. The mechanism can vary depending on the reagent used, but a general representation involves the activation of the hydroxyl group of the oxime, followed by an elimination reaction.

Caption: A simplified logical flow of the dehydration mechanism.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US6114565A - Process for obtaining nitriles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: Analytical Methods for the Separation of Citral Oxime Diastereomers

Introduction

Citral, a mixture of the E-isomer (geranial) and Z-isomer (neral), is a key monoterpene aldehyde in the fragrance, flavor, and pharmaceutical industries. Oximation of citral leads to the formation of four possible diastereomers: (1E,2E)-citral oxime, (1Z,2E)-citral oxime, (1E,2Z)-citral oxime, and (1Z,2Z)-citral oxime. The distinct stereochemistry of these isomers can significantly influence their biological activity and sensory properties. Consequently, robust analytical methods for their separation and characterization are crucial for research, quality control, and drug development. This application note provides detailed protocols for the separation of citral oxime diastereomers using column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods and Protocols

Isocratic Silica-Gel Column Chromatography

Column chromatography using silica gel is an effective method for the preparative separation of all four this compound diastereomers in a pure state.[1] This technique is particularly useful for isolating sufficient quantities of each diastereomer for further structural elucidation and biological testing.

Experimental Protocol:

-

Stationary Phase: Silica gel (60-120 mesh) is packed into a glass column. The amount of silica gel depends on the sample load, with a typical ratio of 1:20 to 1:50 (sample:silica gel, w/w).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is used. Based on the separation of the parent compound, citral, a starting point for method development would be a mixture of hexane and ethyl acetate.[2] For the more polar oximes, a slightly more polar mobile phase may be required. An optimized isocratic elution can be achieved with a mobile phase of Hexane:Ethyl Acetate (9:1, v/v) .

-

Sample Preparation: The crude mixture of this compound diastereomers is dissolved in a minimal amount of the mobile phase or a less polar solvent like hexane.

-